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Compound of Interest

Compound Name: Heparin disaccharide I-A sodium

Cat. No.: B144925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Heparin Disaccharide I-A sodium salt, scientifically known as ΔUA(2S)-GlcNAc (2-O-sulfated

α-L-idopyranuronic acid linked to N-acetyl-D-glucosamine). This document is intended to serve

as a core resource for researchers and professionals involved in the study, characterization,

and application of heparin-derived oligosaccharides.

Introduction to Heparin Disaccharide I-A
Heparin, a highly sulfated glycosaminoglycan, plays a critical role in numerous biological

processes, most notably as a clinical anticoagulant. Its biological activity is largely determined

by its specific oligosaccharide sequences and sulfation patterns. Heparin Disaccharide I-A is a

fundamental building block of heparin, produced by the enzymatic digestion of the heparin

polymer. Understanding its structural and spectroscopic characteristics is crucial for quality

control, structure-activity relationship studies, and the development of novel heparin-based

therapeutics.

Spectroscopic Data
The unique structural features of Heparin Disaccharide I-A give rise to characteristic

spectroscopic signatures. The following sections and tables summarize the key quantitative
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data obtained from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of heparin disaccharides. The

chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local chemical

environment, including sulfation patterns and glycosidic linkages.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Heparin Disaccharide I-A (ΔUA(2S)-GlcNAc)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

ΔUA(2S) Residue

H1 ~5.2 ~98.0

H2 ~4.3 ~75.0

H3 ~4.2 ~70.0

H4 ~5.9 ~80.0

H5 - ~145.0 (C=C)

C6 (COO⁻) - ~175.0

GlcNAc Residue

H1 ~5.4 ~95.0

H2 ~3.7 ~55.0

H3 ~3.8 ~72.0

H4 ~3.7 ~79.0

H5 ~3.9 ~75.0

H6a/H6b ~3.8 / ~3.9 ~61.0

N-Acetyl (CH₃) ~2.05 ~23.0

N-Acetyl (C=O) - ~175.0
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Note: Chemical shifts are approximate and can vary depending on the solvent, pH,

temperature, and presence of counter-ions. Data is compiled from typical values reported in the

literature for similar structures.

Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information and fragmentation patterns

that aid in the identification and sequencing of heparin disaccharides.

Table 2: Mass Spectrometry Data for Heparin Disaccharide I-A (ΔUA(2S)-GlcNAc)

Parameter Value

Molecular Formula C₁₄H₁₈NNaO₁₃S

Monoisotopic Mass 479.0397 Da

Average Mass 479.35 Da

Observed m/z (Negative Ion Mode)

[M-H]⁻ 478.0

[M-Na+H-H]⁻ 456.0

[M-SO₃-H]⁻ 398.0

Note: The observed m/z values can vary based on the ionization method and instrument

settings. Fragmentation patterns can reveal the loss of sulfate groups (SO₃) and cross-ring

cleavages.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: Key FTIR Absorption Bands for Heparin Disaccharide I-A (ΔUA(2S)-GlcNAc)
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Wavenumber (cm⁻¹) Functional Group Assignment

~3400 O-H stretching (hydroxyl groups)

~2900 C-H stretching (aliphatic)

~1650 C=O stretching (amide I of N-acetyl group)

~1610 COO⁻ asymmetric stretching (carboxylate)

~1560 N-H bending (amide II of N-acetyl group)

~1410 COO⁻ symmetric stretching (carboxylate)

~1240 S=O stretching (sulfate group)

~1060 C-O stretching (glycosidic linkage and alcohols)

~850 C-O-S stretching (sulfate ester)

Note: Peak positions can be influenced by the physical state of the sample (solid vs. solution)

and intermolecular interactions. The spectrum is a composite of the vibrations of all functional

groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The unsaturated uronic acid (ΔUA) residue, created by enzymatic cleavage of heparin,

possesses a double bond that absorbs UV light, providing a convenient method for detection

and quantification.

Table 4: UV-Vis Spectroscopic Data for Heparin Disaccharide I-A (ΔUA(2S)-GlcNAc)

Parameter Value

Maximum Absorbance (λmax) ~232 nm

Molar Extinction Coefficient (ε) ~5500 M⁻¹cm⁻¹

Note: The molar extinction coefficient is a constant that relates absorbance to concentration

and is crucial for quantitative analysis.
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Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate spectroscopic analysis

of Heparin Disaccharide I-A.

NMR Spectroscopy of Heparin Disaccharides
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

Sample Preparation: Dissolve 1-5 mg of Heparin Disaccharide I-A sodium salt in 0.5 mL of

deuterium oxide (D₂O, 99.9%). For quantitative measurements, a known amount of an

internal standard (e.g., TSP) can be added.

Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a

cryoprobe for enhanced sensitivity.

¹H NMR Acquisition:

Acquire a standard 1D ¹H spectrum.

Use a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual

HDO signal.

Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds,

relaxation delay of 5 seconds, and 16-64 scans.

2D NMR Acquisition (for detailed assignment):

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within

the sugar rings.

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular

spin system (sugar residue).

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

correlations, useful for assigning linkages and quaternary carbons.

Data Processing and Analysis: Process the spectra using appropriate software (e.g.,

TopSpin, Mnova). Calibrate the ¹H spectrum to the residual HDO signal (typically 4.79 ppm

at 25°C). Assign the signals based on their chemical shifts, coupling constants, and

correlations in the 2D spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) of
Heparin Disaccharides
Objective: To separate and identify Heparin Disaccharide I-A and determine its accurate mass.

Protocol:

Sample Preparation: Dissolve the disaccharide sample in the mobile phase starting

conditions at a concentration of approximately 10-100 µg/mL.

Chromatographic Separation:

Column: A reversed-phase C18 column is commonly used with an ion-pairing agent.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate with an ion-

pairing agent like tributylamine) and an organic solvent (e.g., acetonitrile).

Gradient: A typical gradient runs from a low to a high concentration of the organic solvent

over 20-30 minutes.

Flow Rate: 0.2-0.4 mL/min.

Mass Spectrometry Detection:

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used due to the

anionic nature of the sulfated disaccharide.

Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap is preferred for accurate mass measurements.
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MS Scan: Acquire full scan mass spectra over a range of m/z 100-1000.

MS/MS (Tandem MS): To obtain fragmentation data for structural confirmation, select the

[M-H]⁻ ion for collision-induced dissociation (CID).

Data Analysis: Identify the peak corresponding to Heparin Disaccharide I-A based on its

retention time and accurate mass. Analyze the MS/MS spectrum to confirm the structure

through characteristic fragment ions.

Signaling Pathways and Experimental Workflows
Heparin disaccharides, including I-A, can modulate various biological signaling pathways. The

following diagrams illustrate a conceptual workflow for analyzing these interactions and a

simplified representation of a relevant signaling pathway.
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Conclusion
The spectroscopic properties of Heparin Disaccharide I-A sodium salt provide a detailed

fingerprint of its unique chemical structure. The combination of NMR, mass spectrometry, FTIR,

and UV-Vis spectroscopy allows for its unambiguous identification and quantification. The

provided experimental protocols serve as a starting point for researchers to perform these

analyses in their own laboratories. Furthermore, understanding the role of specific

disaccharides like I-A in modulating signaling pathways is a burgeoning area of research with

significant therapeutic potential. This guide serves as a foundational resource to aid in these

endeavors.

To cite this document: BenchChem. [Spectroscopic Properties of Heparin Disaccharide I-A
Sodium: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144925#spectroscopic-properties-of-heparin-
disaccharide-i-a-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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